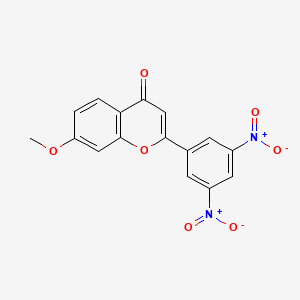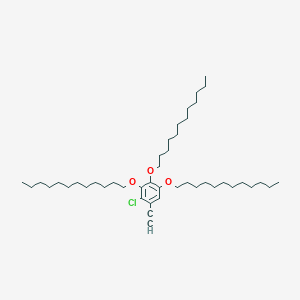
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene is an organic compound characterized by the presence of a chloro group, three dodecyloxy groups, and an ethynyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 2-chlorobenzene.
Introduction of Dodecyloxy Groups: The benzene ring is functionalized with three dodecyloxy groups through etherification reactions. This step often involves the use of dodecanol and a suitable catalyst under reflux conditions.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the functionalized benzene derivative reacts with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chloro group.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include alkenes or alkanes.
科学研究应用
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate signaling pathways, such as those involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-[2-(trimethylsilyl)ethynyl]benzene
Uniqueness
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of chloro, dodecyloxy, and ethynyl groups makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
921229-85-8 |
|---|---|
分子式 |
C44H77ClO3 |
分子量 |
689.5 g/mol |
IUPAC 名称 |
4-chloro-1,2,3-tridodecoxy-5-ethynylbenzene |
InChI |
InChI=1S/C44H77ClO3/c1-5-9-12-15-18-21-24-27-30-33-36-46-41-39-40(8-4)42(45)44(48-38-35-32-29-26-23-20-17-14-11-7-3)43(41)47-37-34-31-28-25-22-19-16-13-10-6-2/h4,39H,5-7,9-38H2,1-3H3 |
InChI 键 |
JMCBYGQGFFPPOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1)C#C)Cl)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
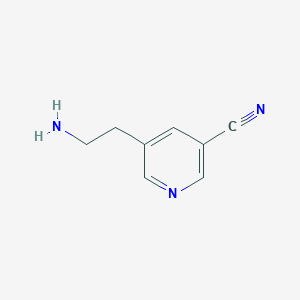
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
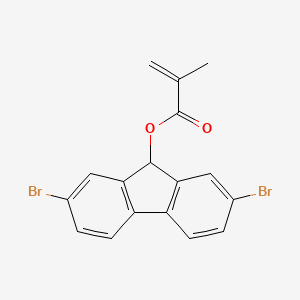
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
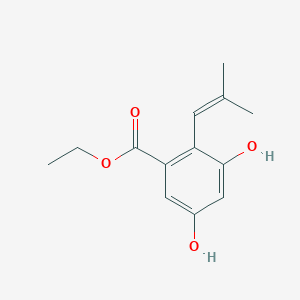
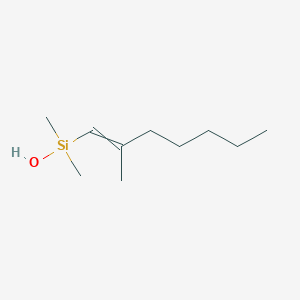
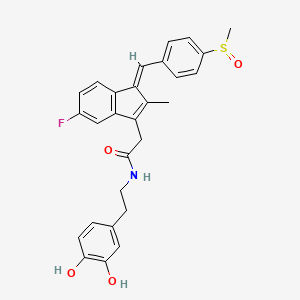
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
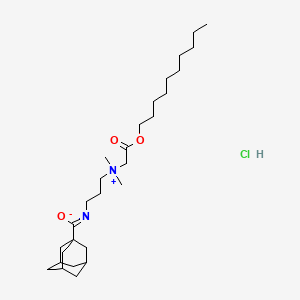
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
